![molecular formula C5H4BrFN2 B1331434 2-Bromo-5-fluoropyridin-4-amine CAS No. 887570-94-7](/img/structure/B1331434.png)
2-Bromo-5-fluoropyridin-4-amine
Overview
Description
2-Bromo-5-fluoropyridin-4-amine is an organic compound with the molecular weight of 191 . It is a solid substance stored at 4°C . The compound is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of 4-Amino-2-bromopyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, typically starts from its precursor 2-bromo-4-nitropyridine. The nitro group is then reduced to an amino group under the action of a metal, with common reducing combinations including iron powder and acetic acid, or magnesium powder and titanium tetrachloride .Molecular Structure Analysis
The IUPAC name of 2-Bromo-5-fluoropyridin-4-amine is 2-bromo-5-fluoro-4-pyridinamine . The InChI code is 1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H, (H2,8,9) .Chemical Reactions Analysis
2-Bromo-5-fluoropyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
2-Bromo-5-fluoropyridin-4-amine has a boiling point of 278.4±35.0 °C at 760 mmHg . It is a solid substance stored at 4°C .Scientific Research Applications
Organic Synthesis Intermediate
“2-Bromo-5-fluoropyridin-4-amine” serves as a common intermediate in organic synthesis. The pyridine unit is frequently found in biologically active molecules, making this compound useful for modifying and deriving reactions in drug molecules and bioactive molecules. The bromine unit can be transformed into an aryl group through Suzuki coupling or converted into a boron unit via borylation, leading to various boron transformations .
Drug Synthesis
This compound is utilized in the synthesis of drugs due to its reactivity with different chemical agents. For example, it can be used to create 5-fluoro-2-phenylpyridine through a Suzuki coupling reaction with phenylboronic acid .
Material Chemistry
Biological Studies
In biological studies, this compound can be used to create derivatives that act as potentiators or inhibitors, influencing biological pathways and processes .
Computational Chemistry
It is also relevant in computational chemistry, where it can be used in simulations and modeling to predict the behavior of new compounds or reactions .
Analytical Chemistry
In analytical chemistry, “2-Bromo-5-fluoropyridin-4-amine” can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC to ensure accuracy and precision in measurements .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The pyridine unit is common in biologically active molecules, so 2-Bromo-5-fluoropyridin-4-amine is often used in the modification and derivatization reactions of drug molecules and biologically active molecules . The bromine unit in the structure can be converted to a phenyl group through a Suzuki coupling or to a boron unit through a boronation reaction . The amino group on the pyridine ring is often used to connect the pyridine molecule to drug molecules and biologically active molecules through the formation of an amide bond .
Mechanism of Action
Target of Action
The pyridine unit is common in biologically active molecules, making this compound often used in the modification and derivatization reactions of drug molecules and biologically active molecules .
Mode of Action
The bromine unit in the structure can be converted into an aryl group through a Suzuki coupling reaction or into a boron unit through a boronization reaction, after which a series of boron transformations can be carried out . The amino group on the pyridine ring is often used to form amide bonds to connect the pyridine molecule to drug molecules and biologically active molecules .
Biochemical Pathways
It’s known that the compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide, but is almost insoluble in water . This could potentially impact its bioavailability.
Result of Action
Given its use in the modification and derivatization reactions of drug molecules and biologically active molecules , it can be inferred that the compound plays a crucial role in the synthesis of various biologically active compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoropyridin-4-amine. For instance, it’s known that the compound should be stored in a dark place under an inert atmosphere at 4°C .
properties
IUPAC Name |
2-bromo-5-fluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBXRKVNILPDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355748 | |
Record name | 2-bromo-5-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoropyridin-4-amine | |
CAS RN |
887570-94-7 | |
Record name | 2-bromo-5-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-fluoropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.